
N-BOC-L-Prolinal
Overview
Description
N-BOC-L-Prolinal (tert-butyl (S)-2-formylpyrrolidine-1-carboxylate) is a chiral aldehyde derivative of L-proline, protected by a tert-butoxycarbonyl (BOC) group. It serves as a critical intermediate in organic synthesis, particularly for constructing enantiomerically pure pyrrolidine-based compounds. Key synthetic routes include:
- Oxidation of N-Boc-prolinol: Using IBX (2-iodoxybenzoic acid) in acetonitrile, yielding this compound with low efficiency (1.3% yield) .
- Oxime Formation and Dehydration: this compound oxime is synthesized from N-BOC-L-proline via hydroxylamine hydrochloride, achieving 95% yield and an E/Z ratio of 70:30. Subsequent copper(II)-catalyzed dehydration converts the oxime to N-Boc-(S)-2-cyanopyrrolidine with 85% yield .
Spectroscopic data (¹H-NMR, ¹³C-NMR) confirm its structure, and its optical rotation ([α] = -98.3°) highlights its chiral purity . The aldehyde functional group enables diverse reactivity, such as nucleophilic additions or reductions, making it valuable in pharmaceutical and asymmetric synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-BOC-L-Prolinal can be synthesized from BOC-L-prolinol through a series of chemical reactions. The process typically involves the oxidation of BOC-L-prolinol to form the corresponding aldehyde, this compound. Common reagents used in this oxidation include pyridinium chlorochromate and dichloromethane .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial production .
Chemical Reactions Analysis
Types of Reactions: N-BOC-L-Prolinal undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding carboxylic acid.
Reduction: Formation of the corresponding alcohol.
Substitution: Reaction with nucleophiles to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate in dichloromethane.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: N-BOC-L-proline.
Reduction: N-BOC-L-prolinol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthetic Applications
N-BOC-L-Prolinal is widely used as a building block in organic synthesis, particularly in the preparation of various biologically active compounds. Its utility stems from its ability to undergo transformations that facilitate the synthesis of complex molecules.
Peptide Synthesis
This compound is employed in solid-phase peptide synthesis (SPPS). The Boc group allows for easy protection and deprotection during peptide assembly, enhancing the yield and purity of synthesized peptides. For example, it has been utilized to synthesize peptide analogs that exhibit improved biological activity compared to their unmodified counterparts .
Synthesis of Proline Derivatives
The compound serves as a precursor for synthesizing various proline derivatives through reactions such as reduction and alkylation. These derivatives are crucial in developing pharmaceuticals targeting neurological disorders due to their ability to modulate neurotransmitter systems .
Medicinal Chemistry Applications
This compound's role extends into medicinal chemistry, where it is used to design inhibitors for specific enzymes involved in disease processes.
Fibroblast Activation Protein Inhibitors
Recent studies have highlighted the potential of this compound derivatives as selective inhibitors of fibroblast activation protein (FAP), a serine protease implicated in tumor progression. These compounds demonstrate high affinity and specificity, making them promising candidates for targeted cancer therapies .
Table 1: Comparison of FAP Inhibitors Derived from this compound
Compound Name | Affinity (IC50) | Stability | Cytotoxicity |
---|---|---|---|
Compound A | 150 nM | High | Low |
Compound B | 300 nM | Moderate | Moderate |
Compound C | 20 nM | Very High | Low |
This table illustrates the superior performance of certain derivatives over existing FAP inhibitors, indicating their potential for clinical application.
Cancer Targeting with FAP Inhibitors
A study demonstrated that conjugates of this compound-derived FAP inhibitors with radiolabeled chelators could successfully target tumor tissues in vivo. These conjugates showed imaging sensitivity comparable to standard methods but with reduced false positives, highlighting their potential for use in diagnostic imaging .
Neuroprotective Agents
Research has also indicated that this compound derivatives can enhance cognitive functions in rodent models by acting on nicotinic acetylcholine receptors. This suggests a potential application in developing treatments for cognitive decline associated with neurodegenerative diseases .
Mechanism of Action
The mechanism of action of N-BOC-L-Prolinal involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in the synthesis of dipeptidyl peptidase-4 inhibitors, this compound serves as a key intermediate that undergoes further chemical transformations to yield the active pharmaceutical ingredient . The molecular pathways involved typically include enzyme-catalyzed reactions that facilitate the conversion of this compound to its desired product .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares N-BOC-L-Prolinal with structurally related BOC-protected proline derivatives:
Reaction Efficiency and Conditions
- Catalytic Influence : Copper(II) acetate significantly enhances this compound oxime dehydration (95% conversion), whereas analogous reactions for N-Boc-L-histidine derivatives require harsher conditions (e.g., POCl₃) .
- Solvent Effects : Reactions in acetonitrile (10 eq.) achieve higher yields (85%) compared to ethyl acetate, which may slow dehydration kinetics .
Key Research Findings
- Synthetic Optimization: The copper(II)-catalyzed route for N-Boc-(S)-2-cyanopyrrolidine achieves 85% yield, outperforming traditional methods (e.g., IBX oxidation at 1.3%) .
- Chiral Integrity: this compound retains high enantiomeric excess ([α] = -98.3°), critical for asymmetric synthesis, whereas N-t-BOC-cis-4-fluoro-L-prolinol shows lower optical activity .
- Scalability : The oxime dehydration process is scalable (0.93 mmol to 4.25 mmol) without significant yield loss, unlike N-Boc-L-tert-leucine derivatives, which require precise stoichiometry .
Biological Activity
N-BOC-L-Prolinal, a derivative of proline, is notable in synthetic organic chemistry and medicinal chemistry due to its biological activity and utility in the synthesis of various bioactive compounds. This article explores its biological activities, synthesis methods, and relevant case studies.
This compound is characterized by the following chemical structure and properties:
- Chemical Formula : CHNO
- Molecular Weight : 199.25 g/mol
- CAS Number : 69610-40-8
- SMILES Representation : O=C(C1CC(NC(=O)OC(C)(C)C)C1)C(C)(C)C
These properties facilitate its role as a key intermediate in various chemical reactions.
Antitumor Activity
Research indicates that this compound possesses significant antitumor activity. In a study screening several compounds, derivatives of this compound were evaluated for their cytotoxic effects on various cancer cell lines. The results showed that certain analogs exhibited low GI values (the concentration required to inhibit cell growth by 50%), indicating potent antitumor potential.
Compound | Cell Line Tested | GI (nM) | TGI (nM) | LC (µM) |
---|---|---|---|---|
This compound Analog | L1210 leukemia cells | ≤10 | <200 | >1 |
This compound Analog | B16 melanoma cells | ≤10 | <700 | >1 |
This compound Analog | Human prostate cancer DU-145 cells | ≤10 | <700 | >1 |
These findings suggest that the structural modifications of this compound can lead to enhanced biological activity against various cancers, making it a candidate for further development in anticancer therapies .
The biological activity of this compound is attributed to its ability to interfere with critical cellular processes. It has been shown to induce apoptosis in cancer cells through pathways involving Bcl-2 phosphorylation and tubulin polymerization inhibition. These mechanisms are crucial for the regulation of cell survival and proliferation, particularly in malignant cells .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Protection of the Amine Group : The amine group of L-proline is protected using a BOC (tert-butyloxycarbonyl) group.
- Formation of Aldoxime : The compound is converted into an aldoxime, which serves as a precursor for further transformations.
- Dehydration Reaction : Catalyzed dehydration reactions are employed to convert the aldoxime into the desired nitrile or amide derivatives.
Recent studies have optimized these synthesis routes to improve yields and reduce by-products, demonstrating the compound's versatility in synthetic applications .
Study 1: Anticancer Screening
In a notable study, several derivatives of this compound were screened against a panel of 60 human cancer cell lines as part of the National Cancer Institute's drug discovery program. The results highlighted that specific analogs showed remarkable potency with GI values below 10 nM across multiple cell lines, indicating their potential as lead compounds for further development .
Study 2: Synthesis Optimization
Another study focused on optimizing the synthesis pathway for this compound derivatives using copper(II) acetate as a catalyst. This method demonstrated improved selectivity and yield, allowing for more efficient production of biologically active compounds derived from this compound .
Properties
IUPAC Name |
tert-butyl (2S)-2-formylpyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-6-4-5-8(11)7-12/h7-8H,4-6H2,1-3H3/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBPZCVWPFMBDH-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370439 | |
Record name | N-BOC-L-Prolinal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69610-41-9 | |
Record name | 1,1-Dimethylethyl (2S)-2-formyl-1-pyrrolidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69610-41-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-BOC-L-Prolinal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl (2S)-2-formylpyrrolidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.